Tetrabutylammonium 2-formylbenzene-1,4-disulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

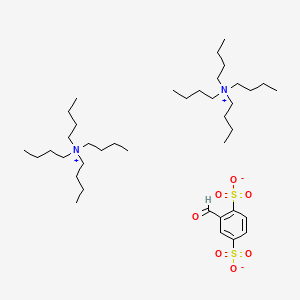

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a chemical compound with the molecular formula C23H40NO7S2 and a molecular weight of 506.69 g/mol . It is known for its unique structure, which includes a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium 2-formylbenzene-1,4-disulfonate typically involves the reaction of tetrabutylammonium hydroxide with 2-formylbenzene-1,4-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Phase-Transfer Catalysis in Sulfonylation Reactions

The tetrabutylammonium cation facilitates the transfer of sulfonate anions into organic phases, enabling efficient sulfonylation under mild aqueous conditions. For example:

-

Reaction System : Sulfa-1,6-conjugated addition of para-quinone methides with sulfonyl hydrazines in water.

-

Conditions : 10 mol% catalyst loading at 80°C for 4–6 hours.

-

Mechanism : The sulfur-centered anion generated from sulfonyl hydrazines attacks the electrophilic site of para-quinone methides, with the tetrabutylammonium cation stabilizing the transition state .

| Parameter | Value/Outcome | Source |

|---|---|---|

| Yield | 82–95% | |

| Regioselectivity | Exclusive gem-diarylmethyl sulfones | |

| Scalability | Demonstrated up to 10 mmol scale |

Sulfonate Group Reactivity in Acid-Base Reactions

The sulfonate anion participates in acid-catalyzed displacement reactions, particularly in synthesizing methanedisulfonic acid derivatives:

-

Reaction : Acidification of methanedisulfonate salts (e.g., calcium methanedisulfonate) using phosphoric acid.

-

Outcome : High-purity methanedisulfonic acid (≥98%) after crystallization.

| Parameter | Value/Outcome | Source |

|---|---|---|

| Temperature | 80–100°C (optimal) | |

| Solvent | Water or polar organic solvents | |

| Catalyst Compatibility | Compatible with PEG-400 or TBAB |

Formyl Group Participation in Nucleophilic Additions

The aldehyde moiety undergoes reactions typical of aromatic aldehydes, such as:

-

Schiff Base Formation : Reaction with primary amines to form imines.

-

Oxidation : Conversion to carboxylic acids under strong oxidizing conditions.

-

Condensation : Involvement in Knoevenagel or aldol condensations, though specific data for this compound requires further study .

| Reaction Type | Example Application | Notes |

|---|---|---|

| Polymer Synthesis | Electrolyte membranes (via aldehyde crosslinking) | |

| Bioconjugation | Radiolabeling via oxyamino coupling |

Comparative Reactivity with Analogous Salts

The tetrabutylammonium cation enhances organic-phase solubility compared to sodium or calcium salts:

Stability Under Reaction Conditions

The compound exhibits robust stability in both aqueous and organic media:

Scientific Research Applications

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

Mechanism of Action

The mechanism of action of tetrabutylammonium 2-formylbenzene-1,4-disulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into desired products. Its unique structure allows it to participate in various chemical processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tetrabutylammonium 2-formylbenzene-1,4-disulfonate include:

- Tetrabutylammonium bromide

- Tetrabutylammonium chloride

- Tetrabutylammonium hydrogen sulfate

Uniqueness

This compound is unique due to its specific structure, which includes both a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .

Biological Activity

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a compound that has garnered attention in various fields, particularly in biological and chemical research. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22NNa2O6S2

- Molecular Weight : 410.5 g/mol

- CAS Number : 51818-11-2

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its ability to interact with biological membranes and cellular components. Its applications include:

- Electrochemical Applications : The compound is utilized in the synthesis of polymer electrolyte membranes (PEMs), which are crucial for fuel cells and batteries. These membranes enhance ionic conductivity and stability in electrochemical devices .

- Anticancer Activity : Preliminary studies suggest that derivatives of sulfonated compounds, including those related to this compound, exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown selective inhibition of estrogen receptor-positive breast cancer cells (MCF-7) and epidermal growth factor receptor-positive triple-negative breast cancer cells (MDA-MB-468) in vitro .

- Biodegradability Studies : Research indicates that sulfonated compounds can enhance the biodegradability of polymers, making them suitable for environmentally friendly applications. This property is particularly relevant in the development of biodegradable packaging materials .

Case Study 1: Synthesis and Cytotoxic Evaluation

In a study evaluating various sulfonated compounds, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects on MCF-7 and MDA-MB-468 cell lines. The results indicated that certain analogs exhibited significant growth inhibition with GI50 values below 10 µM against MDA-MB-468 cells, suggesting potential as anticancer agents .

Case Study 2: Polymer Electrolyte Membranes

Another study focused on the incorporation of this compound into polymer blends for PEMs. The research demonstrated that these membranes displayed improved ionic conductivity and mechanical properties compared to standard PEMs, indicating their potential for use in advanced electrochemical systems .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tetrabutylammonium 2-formylbenzene-1,4-disulfonate in a laboratory setting?

- Methodological Answer : Synthesis requires precise stoichiometric control, inert conditions, and purification via column chromatography. For example, analogous tetrabutylammonium salts (e.g., tetrabutylammonium phosphate) are synthesized using THF as a solvent and triethylamine (Et3N) to neutralize byproducts . Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure completion. Post-synthesis, filtration to remove ammonium salts and solvent evaporation are critical . Safety protocols for handling hygroscopic or reactive intermediates (e.g., fluoride-containing analogs) must align with SDS guidelines, including cold storage (0–6°C) for unstable precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the sulfonate and formyl functional groups. X-ray crystallography (as referenced in phosphazene analogs) provides definitive structural validation . High-performance liquid chromatography (HPLC) with dibutylammonium phosphate buffer (pH-adjusted) and acetonitrile gradients can assess purity, following USP protocols for related tetrabutylammonium salts .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to SDS guidelines for analogous compounds (e.g., tetrabutylammonium fluoride): use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C if hygroscopic . Emergency protocols for spills or exposure should include immediate neutralization (e.g., with dilute acetic acid) and medical consultation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables like temperature (25–60°C), solvent ratios (THF/1,2-dichloroethane), and catalyst loading. For example, membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while process simulation tools (e.g., Aspen Plus) model yield improvements . Response surface methodology (RSM) refines optimal conditions, minimizing byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data for sulfonate-containing compounds?

- Methodological Answer : Contradictions may arise from solvatochromic effects or counterion interactions. Use deuterated solvents for NMR consistency and compare with crystallographic data . For ambiguous HPLC peaks, employ tandem mass spectrometry (LC-MS/MS) to differentiate isobaric species. Theoretical frameworks (e.g., density functional theory) predict electronic environments for sulfonate groups, aligning experimental and computational results .

Q. How does the choice of counterion (e.g., tetrabutylammonium vs. tetramethylammonium) influence the compound’s reactivity?

- Methodological Answer : Counterion size and hydrophobicity affect solubility and ion-pairing in nonpolar solvents. Compare kinetics in reactions like nucleophilic substitutions: bulky tetrabutylammonium ions may stabilize transition states via phase-transfer catalysis, whereas smaller ions (e.g., tetramethylammonium) favor polar media. Use conductivity measurements and UV-vis spectroscopy to quantify ion dissociation .

Q. What advanced separation techniques improve yield in large-scale synthesis?

- Methodological Answer : Membrane technologies (e.g., reverse osmosis or electrodialysis) concentrate sulfonate intermediates while removing salts . For thermally labile products, simulated moving bed (SMB) chromatography enhances throughput. Process control systems (e.g., PID loops) maintain pH and temperature stability during scaling .

Theoretical and Framework-Driven Questions

Q. How can a theoretical framework guide mechanistic studies of sulfonate group reactivity?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites on the benzene-disulfonate backbone. Computational tools (Gaussian, ORCA) model transition states for sulfonate esterification or formyl group reactions. Validate with kinetic isotope effects (KIEs) and Hammett plots .

Q. What interdisciplinary approaches link this compound to renewable energy or materials science?

- Methodological Answer : Explore its role as a dopant in proton-exchange membranes (PEMs) for fuel cells, leveraging sulfonate groups’ proton conductivity. Collaborate with combustion engineering teams to test its flame-retardant properties in polymer composites .

Properties

Molecular Formula |

C39H76N2O7S2 |

|---|---|

Molecular Weight |

749.2 g/mol |

IUPAC Name |

2-formylbenzene-1,4-disulfonate;tetrabutylazanium |

InChI |

InChI=1S/2C16H36N.C7H6O7S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h2*5-16H2,1-4H3;1-4H,(H,9,10,11)(H,12,13,14)/q2*+1;/p-2 |

InChI Key |

UWIGXVQQPJFEAB-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.